molecular formula C9H7N3S B8328556 3-Thiocyano-2-methylpyrrolo[2,3-b]pyridine

3-Thiocyano-2-methylpyrrolo[2,3-b]pyridine

Cat. No. B8328556
M. Wt: 189.24 g/mol
InChI Key: VLOHGMDISDSSQR-UHFFFAOYSA-N
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Patent
US05439917

Procedure details

To a solution of 300 mg (2.36 mmol) of 2-methylpyrrolo[2,3-b]pyridine and 920 mg (11.3 mmol) of sodium thiocyanate in 5 ml acetic acid was added 450 mg (2.8 mmol) bromine in 1 ml acetic acid at 5° C. The reaction mixture was stirred for 30 min at 5° C. and thereafter for 16 h at room temperature. The solid was filtered off. To the filtrate was added 20 ml water. The precipitated product was filtered off and washed with water giving 160 mg (37%) of the title compound.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
920 mg
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:10][C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=1.[S-:11][C:12]#[N:13].[Na+].BrBr>C(O)(=O)C>[S:11]([C:3]1[C:4]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[NH:10][C:2]=1[CH3:1])[C:12]#[N:13] |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
CC1=CC=2C(=NC=CC2)N1
Name
Quantity
920 mg
Type
reactant
Smiles
[S-]C#N.[Na+]
Name
Quantity
450 mg
Type
reactant
Smiles
BrBr
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min at 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 16 h at room temperature
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
ADDITION
Type
ADDITION
Details
To the filtrate was added 20 ml water
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered off
WASH
Type
WASH
Details
washed with water giving 160 mg (37%) of the title compound

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
S(C#N)C1=C(NC2=NC=CC=C21)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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